molecular formula C16H17NO2 B15158833 N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide CAS No. 675881-94-4

N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide

Cat. No.: B15158833
CAS No.: 675881-94-4
M. Wt: 255.31 g/mol
InChI Key: ZFMQZEXDOUBSCB-OAHLLOKOSA-N
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Description

N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.319 g/mol This compound is characterized by the presence of a hydroxy group and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with (S)-2-amino-2-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl and phenylacetamide groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and phenylethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

675881-94-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(2S)-2-hydroxy-2-phenylethyl]-2-phenylacetamide

InChI

InChI=1S/C16H17NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m1/s1

InChI Key

ZFMQZEXDOUBSCB-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC[C@H](C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)O

Origin of Product

United States

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